Lipophilicity Differentiation: Cyclobutyl Tunes LogP Between Cyclopropyl and Benzyl Analogs
The experimental/computed LogP of 1-cyclobutyl-6-methyl-1,4-diazepane is 1.08 , placing it at an intermediate lipophilicity compared to the more polar 1-cyclopropyl-6-methyl-1,4-diazepane (LogP 0.69) and the more lipophilic 1-benzyl-6-methyl-1,4-diazepane (LogP 1.73) . This ~0.4–0.6 log unit difference from each comparator can alter predicted membrane permeability by approximately 2- to 4-fold based on the empirical Lipinski correlation, making the cyclobutyl analog the more balanced choice for programs targeting CNS or intracellular targets that require controlled passive diffusion.
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 1.08 (Chemscene) ; 1.10 (Fluorochem) |
| Comparator Or Baseline | 1-Cyclopropyl-6-methyl-1,4-diazepane: LogP = 0.69 (Leyan) ; 1-Benzyl-6-methyl-1,4-diazepane: LogP = 1.73 (Leyan) |
| Quantified Difference | ΔLogP = +0.39 vs cyclopropyl; ΔLogP = −0.65 vs benzyl |
| Conditions | In silico computational prediction (vendor-provided LogP); consistent methodology across Chemscene and Leyan platforms |
Why This Matters
Intermediate lipophilicity reduces the risk of either poor aqueous solubility (high LogP) or inadequate membrane permeation (low LogP), offering a rational starting point for lead optimization with fewer iterative LogP-tuning cycles.
